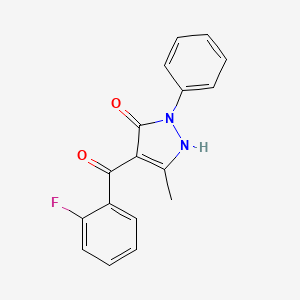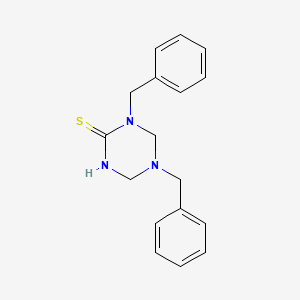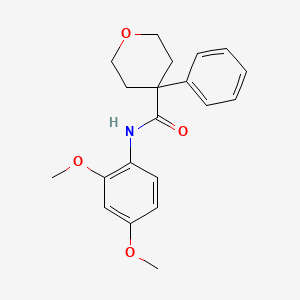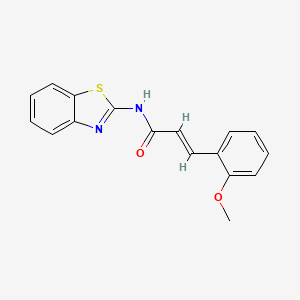
4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a phenyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the acylation of 5-methyl-2-phenyl-1H-pyrazol-3-one with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts such as aluminum trichloride can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with various functional groups.
科学的研究の応用
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-4-one: Similar structure but with a different position of the fluorobenzoyl group.
4-(2-Chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one: Similar structure with a chlorine atom instead of fluorine.
4-(2-Bromobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
4-(2-Fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
特性
IUPAC Name |
4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEENSGFTGYNUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B5666628.png)
![3-allyl-1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-3-piperidinecarboxylic acid](/img/structure/B5666631.png)
![1-{[1-(4-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B5666636.png)


![2-acetyl-8-[(3-methyl-5-isoxazolyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5666651.png)
![4-methyl-N-[(1-morpholin-4-ylcyclopentyl)methyl]pyrimidin-2-amine](/img/structure/B5666652.png)
![6-ethyl-N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5666670.png)
![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5666680.png)

![1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine](/img/structure/B5666693.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5666700.png)

![1-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B5666724.png)
